2-Amino-4,5-dihydro-1H-imidazole-5-carboxylic acid
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Overview
Description
2-Amino-4,5-dihydro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dihydro-1H-imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method is advantageous due to its compatibility with various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of α-amino amides and carboxylic acids, coupled together using polymer-supported carbodiimide reagents .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dihydro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds.
Scientific Research Applications
2-Amino-4,5-d
Properties
CAS No. |
76146-24-2 |
---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H7N3O2/c5-4-6-1-2(7-4)3(8)9/h2H,1H2,(H,8,9)(H3,5,6,7) |
InChI Key |
WAAHRTONTICUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=N1)N)C(=O)O |
Origin of Product |
United States |
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